molecular formula C12H13FO4 B2564632 3-Fluoro-4-(oxan-4-yloxy)benzoic acid CAS No. 1402232-54-5

3-Fluoro-4-(oxan-4-yloxy)benzoic acid

Cat. No.: B2564632
CAS No.: 1402232-54-5
M. Wt: 240.23
InChI Key: VUIVEVYWYVDVSW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxan-4-yloxy)benzoic acid: is an organic compound with the molecular formula C12H13FO4 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid typically involves a multi-step process:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.

    Protection of Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group, such as a methyl or ethyl ester.

    Formation of Oxan-4-yloxy Group: The protected 3-fluorobenzoic acid is then reacted with tetrahydropyran in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the oxan-4-yloxy group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(oxan-4-yloxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Products include 3-amino-4-(oxan-4-yloxy)benzoic acid or 3-thio-4-(oxan-4-yloxy)benzoic acid.

    Esterification: Products include methyl 3-fluoro-4-(oxan-4-yloxy)benzoate.

    Reduction: Products include 3-fluoro-4-(oxan-4-yloxy)benzyl alcohol.

Scientific Research Applications

3-Fluoro-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The oxan-4-yloxy group can enhance the compound’s binding affinity and specificity for its molecular targets, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

3-Fluoro-4-(oxan-4-yloxy)benzoic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-hydroxybenzoic acid: Lacks the oxan-4-yloxy group, resulting in different chemical properties and reactivity.

    4-(Oxan-4-yloxy)benzoic acid:

    3-Chloro-4-(oxan-4-yloxy)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

The uniqueness of this compound lies in the combination of the fluorine atom and the oxan-4-yloxy group, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIVEVYWYVDVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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